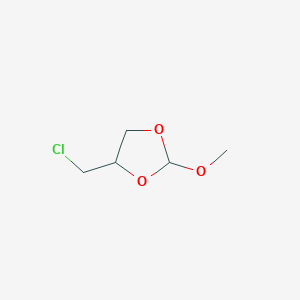
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- is an organic compound with the molecular formula C5H9ClO3 It is a derivative of dioxolane, a five-membered acetal ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- typically involves the reaction of glycerol α-monochlorohydrin with formaldehyde or paraformaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out by heating the mixture and performing azeotropic distillation to remove water, followed by neutralization of the catalyst and fractional distillation to isolate the product .
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- can be scaled up by optimizing the reaction conditions, such as the molar ratios of reactants, temperature, and catalyst concentration. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the chloromethyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
科学研究应用
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a monomer or co-monomer in the production of polymers with specific properties.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Employed in the development of advanced materials with unique chemical and physical properties.
作用机制
The mechanism of action of 1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution reactions. The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different products. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes intermediates during reactions .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog without the chloromethyl and methoxy groups.
4-Chloromethyl-1,3-dioxolan-2-one: Similar structure but with a carbonyl group instead of a methoxy group.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
Uniqueness
1,3-Dioxolane, 4-(chloromethyl)-2-methoxy- is unique due to the presence of both chloromethyl and methoxy groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate in organic synthesis and industrial applications.
属性
分子式 |
C5H9ClO3 |
|---|---|
分子量 |
152.57 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-methoxy-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO3/c1-7-5-8-3-4(2-6)9-5/h4-5H,2-3H2,1H3 |
InChI 键 |
RURIZOFQIQCPBN-UHFFFAOYSA-N |
规范 SMILES |
COC1OCC(O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


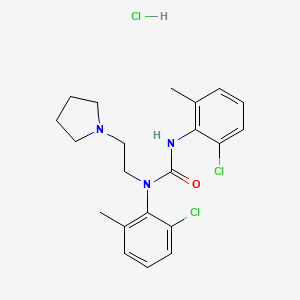

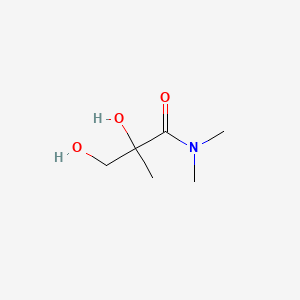

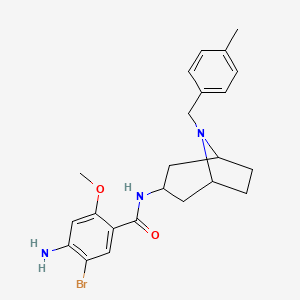
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
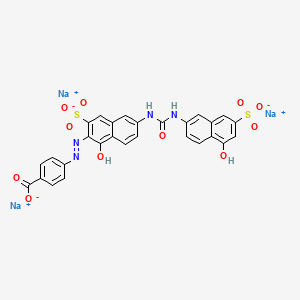

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
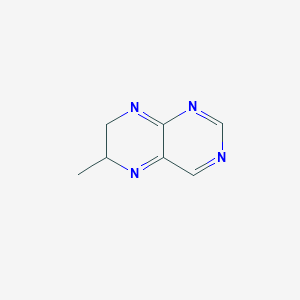
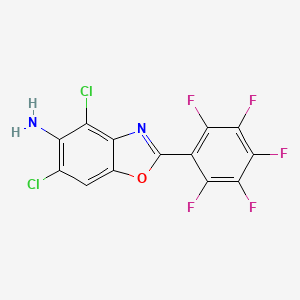
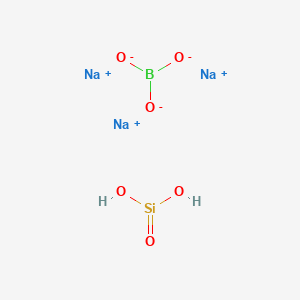
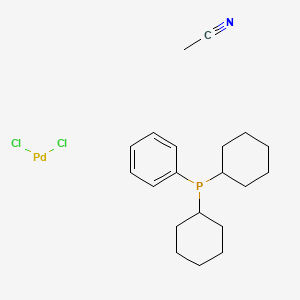
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
